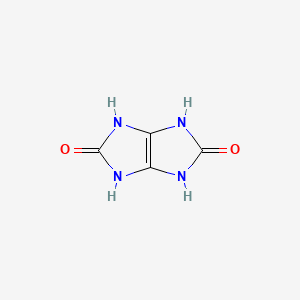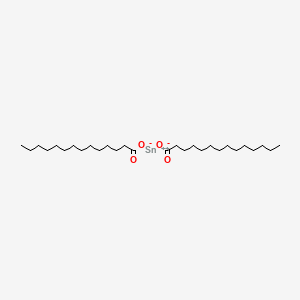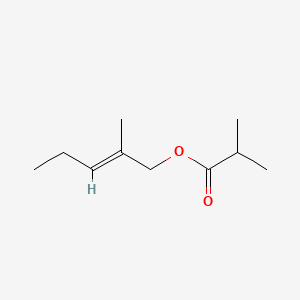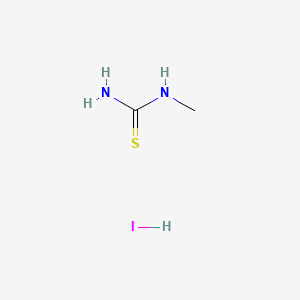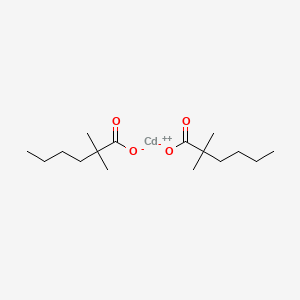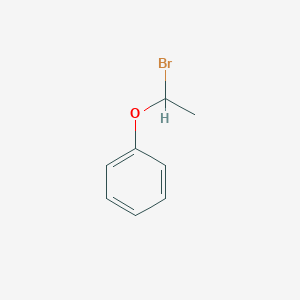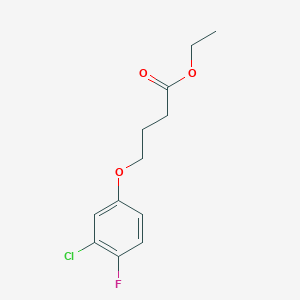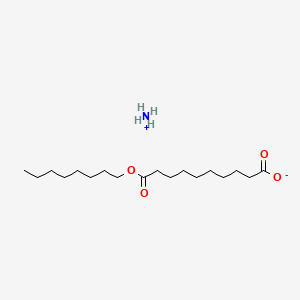
Ammonium octyl sebacate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium octyl sebacate is an organic compound with the molecular formula C18H37NO4. It is the ammonium salt of octyl sebacate, which is derived from sebacic acid and octanol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium octyl sebacate can be synthesized through the esterification of sebacic acid with octanol, followed by neutralization with ammonium hydroxide. The reaction typically involves heating sebacic acid and octanol in the presence of a catalyst, such as sulfuric acid, to form octyl sebacate. The ester is then neutralized with ammonium hydroxide to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium octyl sebacate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sebacic acid and octanol.
Reduction: Reduction reactions can convert it back to its precursor alcohol and acid.
Substitution: It can undergo substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sebacic acid and octanol.
Reduction: Octyl alcohol and sebacic acid.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Applications De Recherche Scientifique
Ammonium octyl sebacate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used as a lubricant additive and in the formulation of cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of ammonium octyl sebacate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and fluidity. This interaction is primarily due to the amphiphilic nature of the compound, which allows it to integrate into lipid bilayers . In industrial applications, its mechanism of action as a lubricant involves reducing friction and wear between surfaces .
Comparaison Avec Des Composés Similaires
Dioctyl Sebacate: Similar in structure but lacks the ammonium group.
Octyl Quaternary Ammonium Compounds: Similar in having an octyl group but differ in their functional groups.
Uniqueness: Ammonium octyl sebacate is unique due to its combination of the ammonium group and the long alkyl chain, which imparts both ionic and hydrophobic characteristics. This dual nature makes it versatile for various applications, from biological systems to industrial formulations .
Propriétés
Numéro CAS |
4913-33-1 |
|---|---|
Formule moléculaire |
C18H37NO4 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
azanium;10-octoxy-10-oxodecanoate |
InChI |
InChI=1S/C18H34O4.H3N/c1-2-3-4-5-10-13-16-22-18(21)15-12-9-7-6-8-11-14-17(19)20;/h2-16H2,1H3,(H,19,20);1H3 |
Clé InChI |
VWQKWLCSQYSUDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CCCCCCCCC(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)

